2-Azaspiro[3.3]heptan-5-one: Structural Analysis and Synthetic Methodologies
2-Azaspiro[3.3]heptan-5-one: Structural Analysis and Synthetic Methodologies
This guide provides an in-depth technical analysis of 2-Azaspiro[3.3]heptan-5-one , a specialized spirocyclic building block used in medicinal chemistry.[1] It details the chemical structure, IUPAC nomenclature logic, specific synthetic pathways (distinguishing between the 5-one and 6-one isomers), and its application as a bioisostere.
Chemical Identity and Structural Analysis[2]
2-Azaspiro[3.3]heptan-5-one is a bicyclic spiroalkane featuring two four-membered rings connected at a single spiro carbon atom. It serves as a rigid,
Nomenclature and Numbering
The IUPAC name is derived from the parent hydrocarbon spiro[3.3]heptane .
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Numbering Rule : Numbering begins at a carbon atom adjacent to the spiro carbon in one ring, proceeds around that ring to the spiro atom, and then around the second ring.
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Heteroatom Priority : When rings are of equal size (both 4-membered), numbering is assigned to give the heteroatom the lowest possible locant.
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Position 2 : The nitrogen atom is assigned position 2 (1-CH₂, 2-NH, 3-CH₂, 4-Spiro).
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Position 5 : The ketone carbonyl is assigned position 5, which is adjacent to the spiro carbon in the second ring.
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Isomer Distinction : This distinguishes it from 2-azaspiro[3.3]heptan-6-one , where the ketone is located opposite the spiro center.
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Physicochemical Data
| Property | Data |
| IUPAC Name | 2-Azaspiro[3.3]heptan-5-one |
| CAS Number | 1352546-68-9 (Free base/HCl) |
| CAS (N-Boc) | 1251020-88-8 |
| CAS (N-Benzhydryl) | 1263296-80-5 |
| Molecular Formula | |
| Molecular Weight | 111.14 g/mol |
| SMILES | O=C1C2(CNC2)CC1 |
| Physical Form | Solid (often supplied as HCl salt) |
| Geometry | Rigid spirocyclic core; "puckered" cyclobutane rings |
Synthetic Methodologies
The synthesis of the 5-one isomer is distinct from the more common 6-one isomer. While the 6-one derivative is typically accessed via [2+2] cycloaddition of dichloroketene to methyleneazetidine, the 5-one derivative requires a spiroannulation strategy, often employing sulfur ylide chemistry (Trost method).
Route A: Trost Spiroannulation (Target: 5-one Isomer)
This method constructs the second cyclobutane ring onto an existing azetidinone core using a cyclopropyl sulfonium ylide. It is the primary route for accessing the ketone at the 5-position (adjacent to the spiro center).
Protocol Summary:
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Reagents : N-Protected Azetidin-3-one (e.g., N-benzhydryl or N-Boc), Cyclopropyldiphenylsulfonium tetrafluoroborate, Base (KHMDS), Lithium Iodide (LiI).
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Mechanism :
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Step 1 : The sulfur ylide attacks the ketone of the azetidinone to form a dispiro-epoxide intermediate (containing the original azetidine ring, the epoxide, and the cyclopropane ring).
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Step 2 : Lewis acid-promoted rearrangement (using LiI) expands the cyclopropane/epoxide system into a cyclobutanone ring.
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Experimental Workflow (Benzhydryl Protection):
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Ylide Formation : Suspend cyclopropyldiphenylsulfonium tetrafluoroborate in anhydrous THF at -40°C. Add KHMDS dropwise to generate the ylide.
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Addition : Add a solution of 1-benzhydrylazetidin-3-one to the ylide solution. Stir at -40°C to 0°C to form the epoxide intermediate.
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Rearrangement : Treat the crude epoxide intermediate with a substoichiometric amount of Lithium Iodide (LiI) in THF. The rearrangement proceeds to yield 2-benzhydryl-2-azaspiro[3.3]heptan-5-one .
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Deprotection (Optional) : Hydrogenolysis (
, Pd/C) or acid hydrolysis yields the free amine or HCl salt.
Route B: [2+2] Cycloaddition (Target: 6-one Isomer - For Comparison)
Note: This route is frequently cited but typically yields the 6-one isomer (ketone opposite the spiro carbon). It is included here to prevent confusion.
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Precursor : N-Boc-3-methyleneazetidine.
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Reagent : Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu).
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Product : The regioselectivity of ketene addition to the exocyclic double bond places the carbonyl oxygen
to the spiro center, resulting in 2-azaspiro[3.3]heptan-6-one .
Visualization of Synthesis Pathways
Figure 1: Synthetic divergence. Route A (top) yields the 5-one via spiroannulation. Route B (bottom) yields the 6-one via [2+2] cycloaddition.
Applications in Drug Discovery[3][4][5][6][7][8][9][10]
Bioisosterism and "Escape from Flatland"
2-Azaspiro[3.3]heptan-5-one is a key motif in the "Escape from Flatland" strategy, which aims to increase the fraction of
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Piperidine Surrogate : The spiro scaffold mimics the spatial volume of piperidine but with a distinct vector orientation and increased rigidity.
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Metabolic Stability : The strained cyclobutane rings are often more resistant to oxidative metabolism (P450) compared to the flexible methylene groups of piperidine.
Vector Analysis
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Piperidine : Substituents at C4 (para) and N1 exist in a flexible chair conformation (approx. 180° dihedral).
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2-Azaspiro[3.3]heptan-5-one : The ketone at C5 provides a vector adjacent to the spiro center (approx. 90° angle relative to the N-Spiro axis). This allows for the exploration of novel chemical space that is inaccessible to standard piperidine or piperazine analogs.
Safety and Handling
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Strained Rings : Spiro[3.3]heptane systems possess significant ring strain (~26 kcal/mol per ring). While kinetically stable, they can undergo rapid ring-opening or polymerization in the presence of strong Lewis acids or extreme heat.
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Reagents :
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Trost Reagent : Sulfonium salts are hygroscopic and should be handled under inert atmosphere (
or Ar). -
Dichloroketene : Extremely reactive and toxic; must be generated and consumed in situ within a fume hood.
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Storage : Store the N-Boc or HCl salt forms at 2-8°C under desiccant.
References
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Synthesis of 2-Azaspiro[3.3]heptan-5-one (Trost Method)
- Source: Thieme E-Journals - Synthesis. "Synthesis of 2-azaspiro[3.3]heptane-derived scaffolds".
- Context: Describes the reaction of N-benzhydryl-azetidin-3-one with cyclopropyldiphenylsulfonium tetrafluorobor
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Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.
- Source: Organic Letters, 2009, 11(16), 3523–3525.
- Context: Establishes the [2+2] dichloroketene route for the 6-one isomer, providing a contrast to the 5-one synthesis.
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Commercial Availability & Properties (5-one Isomer)
- Source: ChemScene & Sigma-Aldrich C
- Context: Confirms CAS 1352546-68-9 and 1251020-88-8 for the 5-one deriv
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Spirocyclic Bioisosteres in Drug Design
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Source: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery". Angewandte Chemie Int.[2] Ed. 2010.
- Context: Discusses the utility of spiro[3.
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